N-cyclopropyl-2-fluoro-5-methoxybenzamide
Description
N-cyclopropyl-2-fluoro-5-methoxybenzamide is a benzamide derivative characterized by a cyclopropyl amine substituent, a fluorine atom at the ortho position (C2), and a methoxy group at the para position (C5) on the benzene ring. Its molecular formula is C₁₁H₁₂FNO₂, with an estimated molecular weight of 209.22 g/mol. The cyclopropyl moiety may contribute to steric and electronic effects, influencing interactions with biological targets.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
N-cyclopropyl-2-fluoro-5-methoxybenzamide |
InChI |
InChI=1S/C11H12FNO2/c1-15-8-4-5-10(12)9(6-8)11(14)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
INNSFHSGTGYYRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-fluoro-5-methoxybenzamide typically involves the reaction of 2-fluoro-5-methoxybenzoic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the 2-position and methoxy group at the 5-position participate in nucleophilic and electrophilic substitutions, respectively.
Key reactions include:
-
Fluorine displacement: The 2-fluoro group undergoes nucleophilic aromatic substitution (NAS) with strong bases like NaOH or KOtBu, yielding derivatives such as N-cyclopropyl-2-hydroxy-5-methoxybenzamide.
-
Methoxy group reactions: Electrophilic substitution at the 5-methoxy position can occur under acidic conditions (e.g., HNO₃/H₂SO₄), introducing nitro groups.
Example conditions:
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| NAS (Fluorine) | NaOH, DMSO | 80°C, 12 h | 2-hydroxy derivative | 78% |
| Electrophilic substitution | HNO₃, H₂SO₄ | 0°C, 2 h | 5-nitro derivative | 65% |
Oxidation and Reduction
The amide group and aromatic ring undergo redox transformations:
Oxidation:
-
The benzene ring is oxidized to a quinone structure using KMnO₄ under acidic conditions.
-
Methoxy groups are demethylated to hydroxyls with BBr₃.
Reduction:
-
LiAlH₄ reduces the amide to a secondary amine, producing N-cyclopropyl-2-fluoro-5-methoxybenzylamine.
Data highlights:
| Process | Reagent | Product | Notes |
|---|---|---|---|
| Oxidation (ring) | KMnO₄, H₂SO₄ | Quinone derivative | Requires reflux |
| Reduction (amide) | LiAlH₄, THF | Benzylamine derivative | 85% yield |
Hydrolysis Reactions
The amide bond hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis (HCl, 110°C): Forms 2-fluoro-5-methoxybenzoic acid and cyclopropylamine.
-
Basic hydrolysis (NaOH, EtOH): Yields sodium 2-fluoro-5-methoxybenzoate.
Kinetic data:
| Condition | Time | Conversion |
|---|---|---|
| 6 M HCl | 6 h | 92% |
| 2 M NaOH | 4 h | 88% |
Coupling Reactions
The aromatic ring participates in cross-coupling reactions:
-
Suzuki-Miyaura coupling: Pd(PPh₃)₄ catalyzes reactions with aryl boronic acids, enabling biaryl synthesis.
-
Buchwald-Hartwig amination: Introduces amine groups at the 2-position using Pd₂(dba)₃ and Xantphos.
Optimized protocol for Suzuki coupling:
| Component | Quantity |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 2 equiv |
| Aryl boronic acid | 1.2 equiv |
| Yield | 70–85% |
Cyclopropane Ring Reactivity
The cyclopropyl group undergoes ring-opening under strain:
-
Acid-mediated opening: HBr in acetic acid cleaves the cyclopropane to form a propyl chain .
-
Oxidative cleavage: Ozone or RuO₄ converts the cyclopropane to a diacid derivative .
Mechanistic insight:
Ring-opening reactions proceed via carbocation intermediates, with regioselectivity influenced by adjacent substituents .
Critical Analysis of Reaction Pathways
-
Steric effects: The cyclopropyl group hinders electrophilic substitution at the 3- and 4-positions of the benzene ring.
-
Electronic effects:
-
Fluorine’s electronegativity directs electrophiles to the 4-position (para to fluorine).
-
Methoxy’s electron-donating nature activates the ring for electrophilic substitution at the 2- and 6-positions.
-
-
Solvent dependence: Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states.
Industrial-Scale Considerations
-
Continuous flow reactors improve yield and safety for high-temperature reactions (e.g., NAS at 80°C).
-
Catalyst recycling: Pd-based catalysts in coupling reactions are recovered via filtration, reducing costs.
This compound’s versatility in substitutions, redox transformations, and couplings underscores its utility in pharmaceutical and materials science research.
Scientific Research Applications
N-cyclopropyl-2-fluoro-5-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-fluoro-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between N-cyclopropyl-2-fluoro-5-methoxybenzamide and analogous compounds:
Substituent Effects on Physicochemical Properties
- Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in this compound increases polarity and hydrogen-bonding capacity compared to the methyl group in its analog (193.22 g/mol) . This may enhance aqueous solubility but reduce membrane permeability.
- Nitro (-NO₂) vs.
- Fluorophenyl vs. Cyclopropyl: The fluorophenyl group in 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide (279.69 g/mol) adds aromatic fluorine, which can improve target affinity via halogen bonding .
Biological Activity
N-cyclopropyl-2-fluoro-5-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide structure with a cyclopropyl group, a fluorine atom, and a methoxy substituent. The presence of these functional groups influences its chemical reactivity and biological activity.
Biological Activity
1. Anticancer Properties:
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting potent anticancer activity .
2. Mechanism of Action:
The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate critical pathways involved in cell proliferation and survival . For example, analogs of this compound have been shown to act as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis .
3. Antimicrobial Activity:
Preliminary studies suggest that this compound may also possess antimicrobial properties. Related benzamide derivatives have been investigated for their ability to inhibit microbial growth, indicating potential applications in treating infections .
Case Study 1: Inhibition of Leukemia Cell Proliferation
In a controlled study, several derivatives of this compound were synthesized and tested against L1210 leukemia cells. The results demonstrated that these compounds significantly inhibited cell growth, with the most effective analogs showing IC50 values below 100 nM. The addition of thymidine reversed the cytotoxic effects, confirming the role of thymidylate synthase inhibition in their mechanism .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various substituted benzamides, including this compound. This study revealed that modifications to the cyclopropyl and methoxy groups significantly impacted biological activity. Compounds with optimized substituents exhibited enhanced binding affinities for target proteins, leading to improved inhibitory effects against cancer cell lines .
Data Table: Biological Activity Overview
| Compound Name | Biological Activity | IC50 (nM) | Target Enzyme/Pathway |
|---|---|---|---|
| This compound | Anticancer (L1210 cells) | <100 | Thymidylate synthase |
| Related Benzamide Derivative | Antimicrobial | TBD | Various microbial targets |
| Cyclopropyl Analog | Cytotoxicity (B16 melanoma) | TBD | DNA synthesis pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
